2-Ethyl-5-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
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Description
2-Ethyl-5-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C25H27N5 and its molecular weight is 397.526. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 2-Ethyl-5-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This compound also exhibits some inhibitory activity against butyrylcholinesterase (BuChE), another enzyme that can modulate acetylcholine .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It exhibits potent inhibitory activity against AChE, making it a selective AChE inhibitor . The mechanism of inhibition against AChE is a mixed-type of competitive and non-competitive inhibition .
Biochemical Pathways
The inhibition of AChE leads to an increase in the level of acetylcholine, a neurotransmitter that plays an important role in learning and memory . By preventing the breakdown of acetylcholine, this compound enhances cognitive functions .
Result of Action
The result of the compound’s action is the enhancement of cognitive functions due to the increased level of acetylcholine in the brain . This makes it a potential candidate for the treatment of neurodegenerative diseases like Alzheimer’s disease, which is characterized by a decline in cognitive abilities .
Properties
IUPAC Name |
2-ethyl-5-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5/c1-3-22-24(20-10-6-4-7-11-20)25-26-19(2)18-23(30(25)27-22)29-16-14-28(15-17-29)21-12-8-5-9-13-21/h4-13,18H,3,14-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAMQIQXUJSKJMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C)N4CCN(CC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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